molecular formula C20H19N5O3S B11249354 2-(4-methoxyphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide CAS No. 955314-87-1

2-(4-methoxyphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide

Cat. No.: B11249354
CAS No.: 955314-87-1
M. Wt: 409.5 g/mol
InChI Key: RIMQSRAKXSBFSU-UHFFFAOYSA-N
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Description

2-(4-methoxyphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound belongs to the class of triazolothiadiazoles, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and automation to streamline the process .

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

955314-87-1

Molecular Formula

C20H19N5O3S

Molecular Weight

409.5 g/mol

IUPAC Name

2-(4-methoxyphenoxy)-N-[[4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]acetamide

InChI

InChI=1S/C20H19N5O3S/c1-13-22-23-20-25(13)24-19(29-20)15-5-3-14(4-6-15)11-21-18(26)12-28-17-9-7-16(27-2)8-10-17/h3-10H,11-12H2,1-2H3,(H,21,26)

InChI Key

RIMQSRAKXSBFSU-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)COC4=CC=C(C=C4)OC

Origin of Product

United States

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